molecular formula C26H23N5O3S B2418902 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1242962-74-8

2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2418902
CAS No.: 1242962-74-8
M. Wt: 485.56
InChI Key: SSNZSPPJVYNJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide is a potent and selective small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK has emerged as a critical node in the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancers. This compound functions by binding to the ATP-binding pocket of TNIK, thereby inhibiting its kinase activity and downstream signaling. Research indicates that TNIK inhibition can suppress the transcription of Wnt/β-catenin target genes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the biological functions of TNIK and to validate it as a therapeutic target in various cancers, including colorectal carcinoma and gastric cancer. Its structure, featuring a thieno[2,3-d]pyrimidinone core, is associated with high kinase selectivity, making it a valuable tool for investigating oncogenic signaling pathways without significant off-target effects. This product is intended for research applications such as in vitro cell-based assays, mechanism-of-action studies, and target validation in preclinical models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: PubMed , Patent .

Properties

IUPAC Name

2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-15-8-10-18(11-9-15)12-27-20(32)13-31-14-28-25-21(26(31)33)17(3)22(35-25)24-29-23(30-34-24)19-7-5-4-6-16(19)2/h4-11,14H,12-13H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZSPPJVYNJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The oxadiazole ring is then introduced via cyclization of a suitable hydrazide with a carboxylic acid derivative. The final step involves the acylation of the intermediate with 4-methylbenzylamine to yield the target compound. Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential antimicrobial and anticancer properties. The presence of the oxadiazole and thieno[2,3-d]pyrimidine moieties suggests that it may interact with biological targets involved in cell proliferation and survival.

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported the following IC50 values:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These results suggest its potential as a therapeutic agent in cancer treatment due to its selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

The compound's structure may allow it to disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial survival. Preliminary studies have shown promising results against certain bacterial strains, although further research is required to fully elucidate its mechanism of action.

Chemical Synthesis and Applications

In synthetic organic chemistry, this compound can serve as a versatile building block for developing more complex molecules. Its unique functional groups can participate in various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing reagents such as sodium borohydride.
  • Substitution Reactions : Particularly at the pyrimidine ring.

These reactions can lead to derivatives with potentially enhanced biological activities or novel properties suitable for industrial applications .

Industrial Applications

The compound may also find applications in the development of new materials, such as polymers and coatings, due to its unique structural characteristics. Research into its material properties could lead to innovations in fields like nanotechnology and materials science.

Case Study 1: Anticancer Mechanism Exploration

A study focused on the mechanism of action of this compound revealed that it might inhibit specific kinases involved in signaling pathways that promote cancer cell growth. This inhibition could lead to reduced proliferation of cancer cells and increased apoptosis.

Case Study 2: Antimicrobial Activity Assessment

In another research effort, the antimicrobial efficacy of the compound was tested against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and oxadiazole-containing molecules. What sets 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide apart is its unique combination of structural features, which may confer distinct properties and applications. Similar compounds include:

  • Thieno[2,3-d]pyrimidine derivatives
  • Oxadiazole-containing molecules

Biological Activity

The compound 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 1242935-96-1) is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide an in-depth analysis of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N5O3SC_{27}H_{25}N_{5}O_{3}S with a molecular weight of 499.6 g/mol. The structural components include a thieno[2,3-d]pyrimidine core and an oxadiazole ring, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC27H25N5O3S
Molecular Weight499.6 g/mol
CAS Number1242935-96-1

Antimicrobial Activity

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, showing that compounds with substituted amido or imino side chains exhibit enhanced antibacterial effects. Specifically, the compound was assessed for its minimum inhibitory concentration (MIC) against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.

Key Findings:

  • Antibacterial Activity: The compound showed promising antibacterial activity against both Gram-positive and Gram-negative strains.
  • Antimycobacterial Activity: It also demonstrated effectiveness against mycobacterial strains, indicating potential use in treating tuberculosis.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. The hemolytic assay indicated that the compound is non-toxic at doses up to 200 µmol/L, suggesting a favorable therapeutic index for further development.

Case Studies and Research Findings

  • Study on Thienopyrimidine Derivatives :
    • A series of thienopyrimidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that the presence of specific substituents significantly influenced their activity.
    • Notably, compounds with a thienopyrimidine core showed broad-spectrum activity against various pathogens .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their biological effects involves interaction with essential cellular targets such as enzymes and receptors involved in microbial growth and proliferation .
  • Comparative Analysis :
    • A comparative study highlighted that derivatives containing oxadiazole rings exhibited enhanced antimicrobial properties compared to those without this moiety, emphasizing the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thieno[2,3-d]pyrimidin-4-one core of the compound?

  • Methodology : The thieno[2,3-d]pyrimidinone scaffold can be synthesized via cyclocondensation reactions. For example, describes using thiourea derivatives and β-ketoesters under acidic conditions to form the pyrimidine ring. Cyclization of 3-aminothiophene-2-carboxamides with oxadiazole-containing aldehydes (e.g., via Pfitzinger or Gould-Jacobs reactions) may yield the fused heterocyclic system. Post-synthetic modifications, such as introducing the 1,2,4-oxadiazole moiety, require coupling reactions (e.g., Huisgen cycloaddition) with nitrile oxides .

Q. How can researchers validate the structural integrity of the compound after synthesis?

  • Methodology : Use multi-spectroscopic analysis:

  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with density functional theory (DFT)-predicted values. For instance, validated acetamide derivatives by matching aromatic proton shifts (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS). Theoretical vs. experimental mass discrepancies >2 ppm suggest impurities or incorrect regiochemistry.
  • IR : Verify carbonyl stretches (C=O at ~1700 cm1^{-1}) and oxadiazole C=N absorption (~1600 cm1 ^{-1}) .

Q. What stability studies are critical for handling this compound in aqueous or oxidative conditions?

  • Methodology : Conduct accelerated stability testing under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation via HPLC-UV at 254 nm. highlights risks of hydrolysis in water, suggesting storage under anhydrous N2_2 and avoidance of protic solvents .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of the 1,2,4-oxadiazole moiety?

  • Methodology : Employ quantum mechanical calculations (e.g., Gaussian 16) to model transition states for cycloaddition reactions. describes using reaction path searches to identify low-energy pathways for heterocycle formation. Machine learning (e.g., ICReDD’s workflow) can predict optimal solvents and catalysts, reducing trial-and-error experimentation .

Q. What experimental designs address low yields in multi-step synthesis (e.g., during thienopyrimidine-oxadiazole coupling)?

  • Methodology : Apply Design of Experiments (DoE) to screen variables:

  • Factors : Temperature (80–120°C), catalyst loading (5–20 mol%), reaction time (12–48 h).
  • Response : Yield quantified via 1H^1H-NMR integration. suggests AI-driven DoE tools (e.g., COMSOL) to identify interactions between variables and maximize efficiency .

Q. How can researchers resolve contradictions between theoretical and experimental spectral data?

  • Methodology : For NMR discrepancies (e.g., unexpected splitting or shifts), use 2D techniques (HSQC, HMBC) to confirm connectivity. If DFT predictions mismatch, re-optimize geometry with solvent effects (SMD model). resolved such issues by recalculating shifts with explicit dimethyl sulfoxide (DMSO) solvation .

Q. What mechanistic insights explain byproduct formation during the final acetamide coupling step?

  • Methodology : Perform LC-MS/MS to identify byproducts (e.g., over-alkylation or hydrolysis). Isotope labeling (e.g., 18O^{18}O) can trace oxygen sources in carbonyl groups. observed similar side reactions in pyrazolopyrimidine syntheses, attributing them to competing nucleophilic attacks at the carbonyl carbon .

Q. How can membrane separation technologies improve purification of this lipophilic compound?

  • Methodology : Use nanofiltration (NF) membranes with molecular weight cut-offs (MWCO) ≤500 Da to retain unreacted precursors. recommends ceramic membranes for organic solvent resistance. Optimize solvent mixtures (e.g., DCM:MeOH 9:1) to enhance solubility and prevent membrane fouling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.